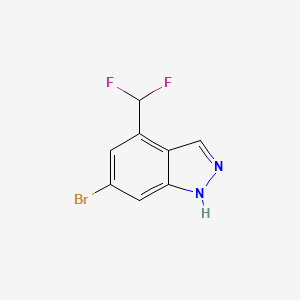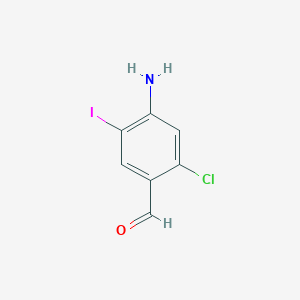
L-Valine, L-alanyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine, L-alanyl-, methyl ester is a compound that belongs to the class of amino acid derivatives It is a methyl ester of the dipeptide formed by L-valine and L-alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of L-valine methyl ester hydrochloride, a related compound, involves adding absolute methanol to a reactor and controlling the temperature between -8°C and -10°C. Thionyl chloride is then added dropwise with stirring, and the reaction is allowed to proceed for 0.8-1.5 hours at the controlled temperature. L-valine is added under cooling conditions, and the temperature is raised to ambient temperature with stirring for 2.5-3.5 hours. The mixture is then heated and refluxed for 7-9 hours at 60-70°C. After the reaction, the mixture is distilled under reduced pressure, and the residue is crystallized and recrystallized with absolute methyl-ethyl ether to obtain L-valine methyl ester hydrochloride .
Industrial Production Methods
Industrial production methods for L-valine methyl ester hydrochloride typically involve similar steps but on a larger scale, with optimizations for yield and purity. The use of common industrial equipment and conditions ensures the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
L-Valine, L-alanyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Aplicaciones Científicas De Investigación
L-Valine, L-alanyl-, methyl ester has several scientific research applications:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: It is studied for its role in protein synthesis and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of pharmaceuticals, food additives, and cosmetics.
Mecanismo De Acción
The mechanism of action of L-valine, L-alanyl-, methyl ester involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can be incorporated into peptides and proteins, influencing their structure and function. It may also interact with enzymes and receptors, modulating biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Valine methyl ester hydrochloride: A related compound with similar properties and applications.
L-Alanine methyl ester: Another amino acid derivative with distinct properties.
L-Valine, L-alanyl-, ethyl ester: A similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
L-Valine, L-alanyl-, methyl ester is unique due to its specific combination of L-valine and L-alanine, which imparts distinct chemical and biological properties. Its methyl ester group also influences its reactivity and solubility, making it suitable for various applications.
Propiedades
IUPAC Name |
methyl 2-(2-aminopropanoylamino)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)7(9(13)14-4)11-8(12)6(3)10/h5-7H,10H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFERNNXIGSVLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-Trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B12101430.png)



![4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid](/img/structure/B12101454.png)
![N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine](/img/structure/B12101457.png)
![4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol](/img/structure/B12101458.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B12101459.png)

![6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B12101480.png)
![9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B12101499.png)


